N-Ethyl-3-methoxyaniline

Description

The exact mass of the compound N-Ethyl-3-methoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Ethyl-3-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-3-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

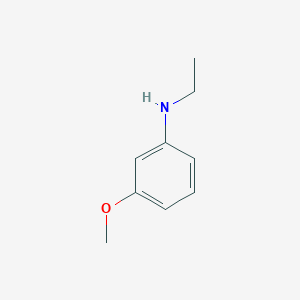

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQXCZCRJSGHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342935 | |

| Record name | N-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41115-30-4 | |

| Record name | N-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-3-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Niche Yet Versatile Aromatic Amine

An In-Depth Technical Guide to N-Ethyl-3-methoxyaniline (CAS: 41115-30-4)

N-Ethyl-3-methoxyaniline, identified by the CAS number 41115-30-4, is a substituted aromatic amine that holds specialized value in synthetic organic chemistry and biomedical research.[1] Unlike its more common aniline counterparts, its unique substitution pattern—an ethyl group on the nitrogen and a methoxy group at the meta position—imparts specific physicochemical properties that make it a valuable intermediate and research tool. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, applications, and handling, grounded in established chemical principles and safety protocols.

While not a household name in chemical catalogs, its documented role as a potential arginine surrogate and thrombin inhibitor highlights its significance in the exploration of novel therapeutics.[2] Understanding its technical profile is crucial for leveraging its full potential in the laboratory and beyond.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. N-Ethyl-3-methoxyaniline is a molecule whose characteristics are dictated by the interplay between the aromatic ring, the basic secondary amine, and the electron-donating methoxy group.

Core Chemical Properties

The fundamental identifiers and computed properties of N-Ethyl-3-methoxyaniline are summarized below, providing a snapshot of its molecular nature.[1]

| Property | Value | Source |

| CAS Number | 41115-30-4 | PubChem[1] |

| Molecular Formula | C₉H₁₃NO | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| IUPAC Name | N-ethyl-3-methoxyaniline | PubChem[1] |

| Canonical SMILES | CCNC1=CC(=CC=C1)OC | PubChem[1] |

| InChI Key | AFQXCZCRJSGHPB-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Spectroscopic Signature

Structural elucidation and purity assessment rely on spectroscopic analysis. While a comprehensive public database of its experimental spectra is limited, its structure allows for predictable signatures in key analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons (with splitting patterns influenced by the meta-substitution), a singlet for the methoxy protons, and a broad singlet for the N-H proton.

-

¹³C NMR : The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.[1]

-

-

Mass Spectrometry (MS) :

-

GC-MS : Gas chromatography-mass spectrometry data indicates a molecular ion peak (M+) at m/z 151, confirming the molecular weight. A significant peak is also observed at m/z 136, likely corresponding to the loss of a methyl group (-CH₃).[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and strong C-O stretching from the methoxy group (~1250 and 1050 cm⁻¹).

Synthesis and Purification Workflow

The synthesis of N-Ethyl-3-methoxyaniline is not widely published in detail, but a robust and logical pathway can be designed based on standard organic chemistry transformations, specifically the N-alkylation of a primary aromatic amine. The most direct approach involves the ethylation of 3-methoxyaniline.

Proposed Synthesis Pathway: Reductive Amination

A highly effective and controlled method for N-mono-alkylation is reductive amination. This approach minimizes the over-alkylation that can occur with alkyl halides, leading to a cleaner product profile. The causality here is the initial formation of an imine (or enamine) intermediate from the reaction of 3-methoxyaniline with acetaldehyde, followed by its immediate reduction in situ.

Caption: Proposed workflow for the synthesis and purification of N-Ethyl-3-methoxyaniline.

Step-by-Step Synthesis Protocol (Reductive Amination)

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

-

Reaction Setup : To a solution of 3-methoxyaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M), add acetaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Causality: Allowing the amine and aldehyde to pre-mix ensures the formation of the imine intermediate before the introduction of the reducing agent, which is crucial for efficient reaction.

-

-

Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than other hydrides, reducing the likelihood of side reactions involving the starting aldehyde. Portion-wise addition helps control any potential exotherm.

-

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the reaction and quenches any remaining reducing agent.

-

-

Extraction : Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography is essential to remove any unreacted starting material, over-alkylated byproducts, and other impurities, yielding the pure secondary amine.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized N-Ethyl-3-methoxyaniline is a critical, multi-step process. Each technique provides orthogonal data, building a complete and trustworthy analytical profile.

Caption: A self-validating workflow for the analytical characterization of the final product.

Recommended Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC) : An effective method for assessing purity is reverse-phase HPLC.[3]

-

Column : C18 stationary phase.

-

Mobile Phase : A gradient of acetonitrile and water, with 0.1% formic acid.

-

Detection : UV detector at 254 nm.

-

Self-Validation: A single, sharp peak indicates high purity. The retention time is a characteristic property under these specific conditions.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This confirms both purity and molecular weight.

-

Method : A standard temperature gradient on a nonpolar column (e.g., DB-5) will separate the compound from volatile impurities.

-

Detection : The mass spectrometer should confirm the molecular ion at m/z 151 and show a fragmentation pattern consistent with the structure.[1]

-

-

NMR Spectroscopy : This is the definitive method for structural confirmation.

-

Sample Prep : Dissolve ~5-10 mg of the pure compound in deuterated chloroform (CDCl₃).

-

Analysis : Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) to unambiguously assign all proton and carbon signals, confirming the connectivity of the ethyl, methoxy, and aniline fragments.

-

Applications in Biomedical Research: Thrombin Inhibition

One of the most compelling documented applications of N-Ethyl-3-methoxyaniline is its use as a research tool in enzymology. It has been identified as a biocompatible and biodegradable surrogate for arginine and has demonstrated inhibitory activity against thrombin, a key serine protease in the blood coagulation cascade.[2]

-

Mechanistic Insight : The rationale behind this function lies in molecular mimicry. The protonated secondary amine of N-Ethyl-3-methoxyaniline can potentially mimic the guanidinium group of arginine, which is a key recognition motif for the active site of enzymes like thrombin. The methoxy group and ethyl substituent likely play roles in modulating the compound's solubility, basicity, and steric interactions within the enzyme's binding pocket.

-

Experimental Context : Its utility has been demonstrated in studies involving co-crystallization with metal ions, suggesting its use as a stable and tractable stand-in for the more complex arginine residue in structural biology and inhibitor design studies.[2] This application is particularly relevant for drug development professionals seeking to design novel anticoagulants or probes for serine proteases.

Safety, Handling, and Reactivity

As with any substituted aniline, proper handling of N-Ethyl-3-methoxyaniline is paramount.

Hazard Profile

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1][2]

| Hazard Code | Class | Description |

| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |

| H317 | Skin Sensitization (Category 1) | May cause an allergic skin reaction. |

| H318 | Serious Eye Damage (Category 1) | Causes serious eye damage. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Personal Protective Equipment :

-

Gloves : Wear nitrile or other chemically resistant gloves.

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Lab Coat : A standard lab coat is required.

-

-

First Aid : In case of skin contact, wash thoroughly with soap and water. For eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, call a poison control center or doctor immediately.[4]

Chemical Reactivity

Aromatic amines are generally stable but can be reactive under certain conditions.

-

Oxidation : The compound is susceptible to oxidation, especially on prolonged exposure to air and light, which can cause discoloration (often turning darker).[5] It should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids. Reaction with strong acids will form the corresponding ammonium salt in an exothermic reaction.[5]

References

-

PubChem. (n.d.). N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of N-Ethyl-3-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Ethyl-3-methoxyaniline (C9H13NO)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of understanding the foundational molecules that serve as the bedrock of complex chemical synthesis and drug discovery. N-Ethyl-3-methoxyaniline is one such molecule—a seemingly simple substituted aniline that holds significant potential as a versatile intermediate. This guide is crafted not as a rigid set of instructions, but as a comprehensive resource that delves into the "why" behind the "how." It is designed to empower researchers to not only replicate the methodologies presented but also to innovate upon them. By understanding the causality behind experimental choices and the principles of self-validating protocols, the reader will be better equipped to harness the full potential of this valuable chemical entity.

Introduction and Strategic Importance

N-Ethyl-3-methoxyaniline, with the molecular formula C9H13NO, is an aromatic amine that is finding increasing utility in the realms of organic synthesis and medicinal chemistry. Its structure, featuring a methoxy group at the meta-position and an ethyl group on the amine, imparts a unique combination of electronic and steric properties. The methoxy group, a strong electron-donating group, influences the reactivity of the aromatic ring and the basicity of the amine. The N-ethyl group provides a degree of lipophilicity and can be a crucial element in the design of molecules intended to interact with biological targets.

Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals.[1] The strategic placement of substituents on the aniline ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as bioavailability, metabolic stability, and target-binding affinity.[1] The methoxy group, in particular, is a common feature in many approved drugs, where it can influence everything from receptor binding to metabolic pathways.[2] This guide will provide a detailed exploration of the synthesis, purification, analysis, and potential applications of N-Ethyl-3-methoxyaniline, with a focus on its role as a key building block in the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in experimental settings.

Table 1: Physicochemical Properties of N-Ethyl-3-methoxyaniline [3]

| Property | Value | Source |

| Molecular Formula | C9H13NO | PubChem[3] |

| Molecular Weight | 151.21 g/mol | PubChem[3] |

| IUPAC Name | N-ethyl-3-methoxyaniline | PubChem[3] |

| CAS Number | 41115-30-4 | PubChem[3] |

| Canonical SMILES | CCNC1=CC(=CC=C1)OC | PubChem[3] |

| InChIKey | AFQXCZCRJSGHPB-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 2.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Safety and Handling:

N-Ethyl-3-methoxyaniline is classified with the following GHS hazard statements[3]:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Synthesis of N-Ethyl-3-methoxyaniline: A Comparative Approach

The synthesis of N-Ethyl-3-methoxyaniline can be approached through several established methods for N-alkylation of anilines. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Two common and effective methods are reductive amination and direct N-alkylation.

Method 1: Reductive Amination of 3-Methoxyaniline with Acetaldehyde

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[4] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine (3-methoxyaniline) with a carbonyl compound (acetaldehyde), followed by in-situ reduction to the desired amine. This method is often preferred due to its high selectivity for mono-alkylation and the use of readily available and relatively mild reducing agents.

Principle: The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by a hydride-based reducing agent, such as sodium borohydride (NaBH4), to yield the secondary amine. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.

Figure 1: Reductive Amination Workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: To the stirred solution, add acetaldehyde (1.2-1.5 eq) dropwise at room temperature. The reaction mixture is typically stirred for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Ethyl-3-methoxyaniline.

Method 2: Direct N-Alkylation of 3-Methoxyaniline with an Ethylating Agent

Direct N-alkylation involves the reaction of the primary amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[5] This method is straightforward but can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. The choice of base and reaction conditions is critical to maximize the yield of the desired secondary amine.

Principle: The base deprotonates the primary amine to increase its nucleophilicity. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in an SN2 reaction to form the N-ethylated product. A non-nucleophilic, sterically hindered base is often employed to minimize side reactions.

Figure 2: N-Alkylation Workflow.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methoxyaniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base, for example, potassium carbonate (K2CO3) (2.0-3.0 eq).

-

Addition of Alkylating Agent: Add ethyl iodide or ethyl bromide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts.

-

Extraction and Washing: Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude N-Ethyl-3-methoxyaniline obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual reagents. Purification is essential to obtain a compound of high purity suitable for further applications.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds.[6] For N-Ethyl-3-methoxyaniline, a silica gel stationary phase is typically used.

Principle: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and a mobile phase (a solvent system of appropriate polarity). N-Ethyl-3-methoxyaniline, being a moderately polar compound, will have a moderate affinity for the polar silica gel. By carefully selecting a mobile phase, the desired compound can be eluted from the column while impurities are either retained more strongly or eluted more quickly.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is often effective.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified N-Ethyl-3-methoxyaniline.

Characterization and Quality Control

The identity and purity of the synthesized N-Ethyl-3-methoxyaniline must be confirmed using a combination of analytical techniques.

Figure 3: Analytical Workflow for Quality Control.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7]

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

-

Data Analysis: The retention time of the peak corresponding to N-Ethyl-3-methoxyaniline can be used for purity assessment, while the mass spectrum will confirm its molecular weight and fragmentation pattern.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.[8]

Principle: A liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The sample is injected into the mobile phase and separated based on its differential partitioning between the two phases. A detector at the end of the column measures the concentration of the eluted components.

Experimental Protocol:

-

Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of an acid (e.g., formic acid or phosphoric acid) to improve peak shape.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

-

Data Analysis: The retention time and peak area can be used to determine the purity of the sample by comparing it to a reference standard.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the chemical environment of the nuclei, providing detailed information about the structure of the molecule.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of N-Ethyl-3-methoxyaniline would be expected to show signals corresponding to the aromatic protons, the methoxy protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, with characteristic chemical shifts and coupling patterns.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Applications in Drug Discovery and Development

N-Ethyl-3-methoxyaniline serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The methoxyaniline scaffold is a common feature in a variety of biologically active compounds, including kinase inhibitors and antimalarial agents.[10][11]

5.1. Role as a Scaffold in Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents.[12] The aniline core is a prevalent feature in many kinase inhibitors, where it often participates in key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The substituents on the aniline ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The methoxy and ethyl groups of N-Ethyl-3-methoxyaniline can be strategically utilized to optimize these parameters in the design of novel kinase inhibitors.[13]

5.2. Intermediate in the Synthesis of Bioactive Molecules

While a direct blockbuster drug synthesized from N-Ethyl-3-methoxyaniline is not prominently documented, its structural motifs are present in various pharmacologically active compounds. For instance, the closely related N,N-dimethyl-3-methoxyaniline is a key precursor in some synthetic routes to the analgesic drug Tramadol.[3][5] This highlights the potential of N-ethyl-3-methoxyaniline to serve as a versatile starting material for the synthesis of a diverse range of therapeutic agents. Its utility as a biocompatible and biodegradable surrogate for arginine in certain reactions and its observed inhibition of the enzyme thrombin further underscore its potential in drug development.[14]

Conclusion

N-Ethyl-3-methoxyaniline is a valuable and versatile chemical intermediate with a well-defined physicochemical and safety profile. Its synthesis can be reliably achieved through established methods such as reductive amination and N-alkylation, and it can be purified to a high degree using standard techniques like flash column chromatography. A suite of analytical methods, including GC-MS, HPLC, and NMR, provides a robust framework for its characterization and quality control. The strategic importance of the methoxyaniline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, positions N-Ethyl-3-methoxyaniline as a key building block for future drug discovery efforts. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- Boulahlib, S., Boudina, A., Si-Ahmed, K., Bessekhouad, Y., & Trari, M. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 10(28), 3463-3471.

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 586008, N-ethyl-3-methoxyaniline. Retrieved from [Link].

- K-Y. Chang, et al. (2016). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 59(21), 9847-9862.

- Mallon, R., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(6), 755-762.

- Maguire, M. P., et al. (1994). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 37(14), 2129-2137.

- Menche, D., & Arikan, F. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1535-1544.

- Meanwell, N. A. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10824, 3-Methoxyaniline. Retrieved from [Link].

- Wu, P., & Nielsen, T. E. (2018). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 23(11), 2887.

- Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, (16), 2223-2224.

- Synthesis method of N-ethyl aniline. (2013). CN103145562A.

- Synthesis of Tramadol and Analogous. (2006). Journal of the Mexican Chemical Society, 50(2), 74-77.

- Kusari, S., et al. (2016). Synthetic Origin of Tramadol in the Environment.

- Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Instrumentation Science & Technology, 41(1), 48-59.

- U.S. Environmental Protection Agency. (1996).

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

- Wissner, A., et al. (2000). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(17), 2005-2008.

- Supporting Information Cobalt Nanoclusters Coated by N-Doped Carbon for Chemoselective Nitroarene Hydrogenation and Tandem Reactions. (2018). The Royal Society of Chemistry.

- Quantification of aniline and N-methylaniline in indigo. (2021). SN Applied Sciences, 3(11), 933.

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2018). The Journal of Organic Chemistry, 83(18), 11359-11368.

- RU2270187C2 - Method for preparing n-methylaniline - Google P

-

SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. N-ethyl-3-methoxyaniline | C9H13NO | CID 586008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2270187C2 - Method for preparing n-methylaniline - Google Patents [patents.google.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

N-Ethyl-3-methoxyaniline physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-methoxyaniline is a substituted aromatic amine that serves as a valuable building block and intermediate in various fields of chemical synthesis. Its unique combination of an ethylamino group and a methoxy group on an aniline scaffold imparts specific reactivity and properties, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic profile, reactivity, and established protocols for its analysis, designed to equip scientists with the foundational knowledge required for its effective application.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical research. N-Ethyl-3-methoxyaniline is cataloged under several identifiers across major chemical databases.

| Identifier | Value |

| IUPAC Name | N-ethyl-3-methoxyaniline[1] |

| CAS Number | 41115-30-4[1][2] |

| Molecular Formula | C₉H₁₃NO[1][2] |

| SMILES | CCNC1=CC(=CC=C1)OC[1][2] |

| InChIKey | AFQXCZCRJSGHPB-UHFFFAOYSA-N[1] |

The structure consists of a benzene ring substituted with an ethylamino group (-NHCH₂CH₃) and a methoxy group (-OCH₃) at positions 1 and 3, respectively.

Caption: 2D Chemical Structure of N-Ethyl-3-methoxyaniline.

Physical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | PubChem[1], Biosynth[2] |

| Appearance | Expected to be a light yellow to amber liquid, may darken upon exposure to air. | Inferred from related compounds[3][4] |

| Boiling Point | Data not explicitly available. Expected to be in the range of 220-250 °C. | Inferred from related compounds[3][4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. | Inferred from related compounds[3][4] |

Spectroscopic Data: A Fingerprint of the Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, N-Ethyl-3-methoxyaniline would exhibit a molecular ion peak ([M]⁺) at m/z = 151. A significant fragment peak is observed at m/z = 136, corresponding to the loss of a methyl radical (•CH₃) from the ethyl group, which is a common fragmentation pathway for N-ethyl anilines.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. Expected chemical shifts (δ) in CDCl₃ are:

-

A triplet at ~1.2 ppm (3H) for the methyl protons (-CH₃) of the ethyl group.

-

A quartet at ~3.1 ppm (2H) for the methylene protons (-CH₂-) of the ethyl group.

-

A broad singlet at ~3.5-4.0 ppm (1H) for the amine proton (-NH-).

-

A singlet at ~3.8 ppm (3H) for the methoxy protons (-OCH₃).

-

A complex multiplet pattern in the aromatic region (~6.2-7.2 ppm) for the four protons on the benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. Expected chemical shifts (δ) are:

-

~15 ppm for the ethyl methyl carbon.

-

~40 ppm for the ethyl methylene carbon.

-

~55 ppm for the methoxy carbon.

-

~100-160 ppm for the six aromatic carbons, with the carbon attached to the oxygen appearing most downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[5]

-

~3400 cm⁻¹: A single, sharp peak characteristic of the N-H stretch of a secondary amine.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methoxy groups.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1000 cm⁻¹: Strong C-O stretching from the methoxy group and C-N stretching from the amino group.[5]

Chemical Properties and Reactivity

N-Ethyl-3-methoxyaniline's reactivity is governed by its three key components: the secondary amine, the methoxy group, and the aromatic ring.

-

Basicity: Like other anilines, the lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium salts.

-

N-Alkylation and N-Acylation: The secondary amine can undergo further reaction with alkylating or acylating agents.

-

Electrophilic Aromatic Substitution: The amino and methoxy groups are both strong activating, ortho-, para-directing groups. This makes the aromatic ring highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The primary positions for substitution will be C2, C4, and C6 (ortho and para to the activating groups).

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to discoloration of the compound from a pale liquid to a darker, brownish substance upon exposure to air and light.[4]

Synthesis Workflow

A common method for the synthesis of N-alkylanilines is the reductive amination of a carbonyl compound or direct alkylation of the corresponding aniline. For N-Ethyl-3-methoxyaniline, a plausible and direct synthetic route involves the ethylation of m-anisidine.

Caption: A representative workflow for the synthesis of N-Ethyl-3-methoxyaniline.

Applications in Research and Drug Development

N-Ethyl-3-methoxyaniline is more than a simple chemical; it is an enabling tool for innovation.

-

Medicinal Chemistry: Substituted anilines are privileged scaffolds in drug discovery. This compound can serve as a starting point or intermediate for the synthesis of more complex molecules with potential biological activity. For instance, Biosynth reports that it has been shown to inhibit thrombin, an important enzyme in the blood coagulation cascade.[2]

-

Organic Synthesis: It acts as a versatile intermediate. For example, related methoxyanilines are used in the total synthesis of complex natural products like Ibogaine, which has been investigated for treating addiction.[6]

-

Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers and can be used in the synthesis of dyes.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1][2]

-

P301+P317 & P330: IF SWALLOWED: Get medical help. Rinse mouth.[1]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Handling Recommendations: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Store in a cool, dry, dark place in a tightly sealed container, away from oxidizing agents.

Experimental Protocols

The following are generalized, self-validating protocols for determining the core properties of N-Ethyl-3-methoxyaniline.

Sources

- 1. N-ethyl-3-methoxyaniline | C9H13NO | CID 586008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-Anisidine - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ibogaine - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of N-Ethyl-3-methoxyaniline: An In-Depth Technical Guide

Introduction

N-Ethyl-3-methoxyaniline is a substituted aromatic amine with significant applications in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for the quality control of its synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural elucidation and characterization of this molecule. This technical guide offers a detailed analysis of the NMR, IR, and MS data for N-Ethyl-3-methoxyaniline, providing researchers, scientists, and drug development professionals with a comprehensive reference for its identification and characterization. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide field-proven insights into the experimental choices behind data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of N-Ethyl-3-methoxyaniline, with the chemical formula C₉H₁₃NO, consists of an aniline ring substituted with an ethyl group on the nitrogen atom and a methoxy group at the meta-position. This substitution pattern gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of N-Ethyl-3-methoxyaniline.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for N-Ethyl-3-methoxyaniline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.2 - 6.4 | m | 3H | Ar-H |

| ~3.7 | s | 3H | -OCH₃ |

| ~3.1 | q | 2H | -NH-CH₂- |

| ~1.2 | t | 3H | -CH₂-CH₃ |

| ~3.5 (broad) | s | 1H | -NH- |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~6.2 - 7.2 ppm): The four protons on the benzene ring are in different chemical environments and will exhibit complex splitting patterns (multiplets) due to ortho, meta, and para couplings. The proton ortho to the electron-donating methoxy group is expected to be the most shielded, while the proton ortho to the amino group will also be significantly shielded.

-

Methoxy Protons (δ ~3.7 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

-

Ethyl Group Protons:

-

Methylene Protons (-NH-CH₂-) (δ ~3.1 ppm): These two protons are adjacent to the nitrogen atom and a methyl group. They will be split by the three protons of the methyl group, resulting in a quartet (q).

-

Methyl Protons (-CH₂-CH₃) (δ ~1.2 ppm): These three protons are adjacent to the methylene group and will be split by its two protons, resulting in a triplet (t).

-

-

Amine Proton (-NH-) (δ ~3.5 ppm): The chemical shift of the N-H proton can be variable and its signal is often broad due to quadrupole broadening and potential hydrogen exchange. It may or may not show coupling to the adjacent methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule. The ¹³C NMR spectrum of N-Ethyl-3-methoxyaniline has been experimentally determined.

Table 2: ¹³C NMR Spectral Data for N-Ethyl-3-methoxyaniline

| Chemical Shift (ppm) | Assignment |

| 160.7 | C-OCH₃ |

| 149.8 | C-NH |

| 130.1 | Ar-C |

| 106.0 | Ar-C |

| 102.5 | Ar-C |

| 99.3 | Ar-C |

| 55.1 | -OCH₃ |

| 38.6 | -NH-CH₂- |

| 15.0 | -CH₂-CH₃ |

Source: SpectraBase[1]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 99.3 - 160.7 ppm): The six carbons of the benzene ring are all chemically non-equivalent due to the substitution pattern, resulting in six distinct signals in the aromatic region. The carbon attached to the electronegative oxygen of the methoxy group (C-OCH₃) is the most downfield, while the carbon attached to the nitrogen (C-NH) is also significantly deshielded. The remaining four aromatic carbons appear at higher fields.

-

Methoxy Carbon (-OCH₃) (δ 55.1 ppm): The carbon of the methoxy group appears in the typical range for sp³ hybridized carbons attached to an oxygen atom.

-

Ethyl Group Carbons:

-

Methylene Carbon (-NH-CH₂-) (δ 38.6 ppm): This carbon is directly attached to the nitrogen atom, which causes a downfield shift compared to a simple alkane.

-

Methyl Carbon (-CH₂-CH₃) (δ 15.0 ppm): This terminal methyl carbon is the most upfield signal in the spectrum, as expected.

-

Caption: Correlation of carbon types to ¹³C NMR chemical shifts.

II. Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for N-Ethyl-3-methoxyaniline

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 2850 - 3000 | C-H Stretch | Alkyl (sp³) |

| 3000 - 3100 | C-H Stretch | Aromatic (sp²) |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1450 - 1550 | N-H Bend | Secondary Amine |

| 1200 - 1275 | C-O Stretch | Aryl Ether |

| 1000 - 1075 | C-O Stretch | Aryl Ether |

| 1150 - 1250 | C-N Stretch | Aromatic Amine |

Interpretation of the IR Spectrum:

-

N-H Vibrations: A key feature will be the N-H stretching vibration of the secondary amine, appearing as a single, relatively sharp band in the 3350-3450 cm⁻¹ region. The N-H bending vibration is expected in the 1450-1550 cm⁻¹ range.

-

C-H Vibrations: The spectrum will show C-H stretching vibrations for both the sp³ hybridized alkyl groups (ethyl and methoxy) in the 2850-3000 cm⁻¹ region and the sp² hybridized aromatic protons in the 3000-3100 cm⁻¹ region.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will appear as a series of bands in the 1580-1620 cm⁻¹ region.

-

C-O and C-N Vibrations: The characteristic C-O stretching of the aryl ether will likely show two bands, an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹. The C-N stretching of the aromatic amine will be observed in the 1150-1250 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The GC-MS data for N-Ethyl-3-methoxyaniline is available.

Table 4: GC-MS Data for N-Ethyl-3-methoxyaniline

| m/z | Relative Intensity | Proposed Fragment |

| 151 | ~40% | [M]⁺ (Molecular Ion) |

| 136 | 100% | [M - CH₃]⁺ |

| 108 | ~30% | [M - C₂H₅ - H]⁺ or [M - CH₃ - CO]⁺ |

| 77 | ~20% | [C₆H₅]⁺ |

Source: SpectraBase[1]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 151 corresponds to the molecular weight of N-Ethyl-3-methoxyaniline (151.21 g/mol ), confirming the molecular formula.

-

Base Peak ([M - CH₃]⁺): The most intense peak (base peak) at m/z 136 results from the loss of a methyl radical (•CH₃) from the ethyl group. This is a common fragmentation pathway for N-ethyl substituted anilines, leading to a stable resonance-stabilized cation.

-

Other Fragment Ions: The peak at m/z 108 could arise from the loss of the entire ethyl group followed by the loss of a hydrogen atom, or from the loss of a methyl radical followed by the loss of carbon monoxide from the methoxy group. The peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), indicating the presence of a benzene ring.

Caption: Primary fragmentation pathway of N-Ethyl-3-methoxyaniline.

IV. Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for acquiring NMR, IR, and MS data for N-Ethyl-3-methoxyaniline.

NMR Data Acquisition (¹H and ¹³C)

Caption: General workflow for NMR data acquisition.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N-Ethyl-3-methoxyaniline and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set a wider spectral width and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to singlets.

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Data Acquisition

Protocol (for liquid sample using ATR):

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat N-Ethyl-3-methoxyaniline directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

GC-MS Data Acquisition

Caption: General workflow for GC-MS analysis.

Protocol:

-

Sample Preparation: Prepare a dilute solution of N-Ethyl-3-methoxyaniline (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

GC Method Setup:

-

Column: Use a nonpolar or moderately polar capillary column (e.g., DB-5ms).

-

Injector: Set the injector temperature to an appropriate value (e.g., 250 °C) to ensure complete volatilization.

-

Oven Program: Implement a temperature gradient program to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

-

MS Method Setup:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition and Analysis: The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to N-Ethyl-3-methoxyaniline can then be analyzed and compared to library spectra for confirmation.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for N-Ethyl-3-methoxyaniline, covering ¹H NMR, ¹³C NMR, IR, and MS techniques. The detailed interpretation of the spectral data, in conjunction with the provided experimental protocols, serves as a valuable resource for scientists and researchers involved in the synthesis, characterization, and application of this important chemical intermediate. The presented data and analyses are grounded in fundamental spectroscopic principles, ensuring a high degree of scientific integrity and trustworthiness. By leveraging the information within this guide, professionals in the field can confidently identify and characterize N-Ethyl-3-methoxyaniline, facilitating its use in a wide range of chemical applications.

References

-

SpectraBase. N-Ethyl-3-methoxyaniline. [Link] (accessed Jan 22, 2026).

Sources

N-Ethyl-3-methoxyaniline synthesis and discovery

An In-Depth Technical Guide to the Synthesis and Discovery of N-Ethyl-3-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-3-methoxyaniline (CAS No. 41115-30-4), a key aromatic amine intermediate. The document is structured to serve researchers, chemists, and professionals in drug development by detailing its chemical properties, established synthetic routes with a focus on mechanistic principles, and historical context. A detailed, field-proven protocol for its synthesis via reductive amination is presented, alongside essential characterization data. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis and application of this compound.

Introduction to N-Ethyl-3-methoxyaniline

N-Ethyl-3-methoxyaniline, also known as N-ethyl-m-anisidine, is a disubstituted aniline derivative featuring both an ethylamino and a methoxy group on the benzene ring. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The presence of the electron-donating methoxy and ethylamino groups activates the aromatic ring, making it amenable to further functionalization, such as electrophilic aromatic substitution.

Recent studies have highlighted its potential use as a biocompatible and biodegradable surrogate for arginine in certain metathesis reactions and as an inhibitor of thrombin, an enzyme critical to blood coagulation[1]. This suggests emerging applications in medicinal chemistry and biocatalysis.

Physicochemical Properties

A summary of the core physicochemical properties of N-Ethyl-3-methoxyaniline is provided below.

| Property | Value | Source |

| CAS Number | 41115-30-4 | PubChem[2] |

| Molecular Formula | C₉H₁₃NO | PubChem[2] |

| Molecular Weight | 151.21 g/mol | PubChem[2] |

| IUPAC Name | N-ethyl-3-methoxyaniline | PubChem[2] |

| Synonyms | 3-methoxy-N-ethylaniline, N-ethyl-m-anisidine | PubChem[2] |

Core Synthetic Strategies

The synthesis of N-Ethyl-3-methoxyaniline is primarily achieved through the N-alkylation of its precursor, m-anisidine. Two principal strategies are commonly considered: direct alkylation and reductive amination.

Method A: Direct Alkylation of m-Anisidine

This classical approach involves the reaction of m-anisidine with an ethylating agent, such as ethyl iodide or diethyl sulfate, typically in the presence of a weak base to neutralize the acid byproduct.

Mechanism: The reaction proceeds via a standard SN2 nucleophilic substitution, where the nitrogen atom of the primary amine attacks the electrophilic ethyl group of the alkylating agent.

Causality and Limitations: While straightforward, this method suffers from a significant drawback: over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms the tertiary amine (N,N-diethyl-3-methoxyaniline) as a major byproduct. Controlling the stoichiometry and reaction conditions to favor mono-alkylation can be challenging, often resulting in lower yields and complex purification procedures.

Method B: Reductive Amination

Reductive amination is a highly efficient and selective method for forming amines, making it the preferred industrial and laboratory-scale route.[3] This process involves two key steps:

-

Imine Formation: The reaction of a primary amine (m-anisidine) with an aldehyde (acetaldehyde).

-

Reduction: The in-situ reduction of the resulting imine intermediate to the corresponding secondary amine.

Causality and Advantages: This method elegantly circumvents the problem of over-alkylation.[3] The imine (or iminium ion) intermediate is more readily reduced than the starting carbonyl compound. By using a mild reducing agent that selectively targets the iminium ion, the reaction can be stopped cleanly at the secondary amine stage. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are compatible with the mildly acidic conditions required for imine formation.[3]

Detailed Experimental Protocol: Reductive Amination

This protocol describes a reliable method for the synthesis of N-Ethyl-3-methoxyaniline from m-anisidine and acetaldehyde.

Safety: This procedure must be performed by trained professionals in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Materials and Reagents

-

m-Anisidine (C₇H₉NO, MW: 123.15 g/mol )

-

Acetaldehyde (C₂H₄O, MW: 44.05 g/mol )

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-anisidine (10.0 g, 81.2 mmol). Dissolve the amine in 100 mL of anhydrous 1,2-dichloroethane (DCE).

-

Imine Formation: Add acetaldehyde (5.0 mL, 89.3 mmol, 1.1 eq) to the solution, followed by glacial acetic acid (0.5 mL). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (20.6 g, 97.4 mmol, 1.2 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM).

-

Washing and Drying: Combine all organic layers and wash sequentially with 100 mL of water and 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Ethyl-3-methoxyaniline as a pale yellow to amber oil.

Characterization Data

The identity and purity of the synthesized N-Ethyl-3-methoxyaniline should be confirmed using standard analytical techniques. Spectroscopic data is available in public databases for reference.[2]

-

¹H NMR: Expected signals include those for the aromatic protons, the methoxy group protons (-OCH₃), the methylene protons of the ethyl group (-CH₂-), and the methyl protons of the ethyl group (-CH₃).

-

¹³C NMR: Expected signals correspond to the distinct carbon atoms of the aromatic ring, the methoxy carbon, and the two carbons of the N-ethyl group.[2]

-

Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.21 m/z).[2]

Discovery and Historical Context

The precise first synthesis of N-Ethyl-3-methoxyaniline is not prominently documented in a singular, seminal publication, a common fate for many foundational chemical intermediates. Its existence and utility are well-established through its long-standing inclusion in major chemical catalogs and databases, such as the CAS registry (assigned CAS number 41115-30-4).[2]

The synthesis of its parent compound, m-anisidine, was described in the late 19th and early 20th centuries. For example, a 1914 publication details its preparation via the reduction of m-nitroanisole, itself derived from m-nitrophenol.[4] The subsequent N-ethylation to produce N-Ethyl-3-methoxyaniline is a logical and straightforward synthetic step that was likely performed in various industrial and academic labs as part of broader research into dyes, pharmaceuticals, and other specialty chemicals. Its value lies not in a dramatic discovery but in its reliable utility as a building block for creating more complex and functional molecules.

Conclusion

N-Ethyl-3-methoxyaniline is a valuable chemical intermediate with established and emerging applications. While several synthetic routes are possible, reductive amination of m-anisidine with acetaldehyde stands out as the most efficient and selective method, avoiding the over-alkylation issues inherent in direct alkylation. The detailed protocol provided in this guide offers a robust and reproducible pathway for its synthesis. The compound's established presence in the chemical literature and commerce underscores its continued importance in synthetic organic chemistry.

References

-

Title: N-ethyl-3-methoxyaniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ibogaine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Making Substituted Amines Through Reductive Amination Source: Master Organic Chemistry URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: The synthesis of meta-anisidine Source: IDEALS (Illinois Digital Environment for Access to Learning and Scholarship) URL: [Link]

Sources

N-Ethyl-3-methoxyaniline IUPAC name and synonyms

An In-Depth Technical Guide to N-Ethyl-3-methoxyaniline

Abstract

N-Ethyl-3-methoxyaniline is a substituted aniline derivative with significant utility as a chemical intermediate in the synthesis of complex organic molecules. Its specific arrangement of an N-ethyl group and a meta-positioned methoxy group confers distinct reactivity, making it a valuable building block for drug discovery and materials science. This guide provides a comprehensive technical overview of N-Ethyl-3-methoxyaniline, detailing its chemical identity, physicochemical properties, a robust synthesis protocol via reductive amination, and its applications, with a particular focus on its relevance to researchers in pharmaceutical development.

PART 1: CORE DIRECTIVE - Structure and Overview

This guide is structured to provide a holistic and practical understanding of N-Ethyl-3-methoxyaniline, moving from foundational knowledge to practical application.

-

Chemical Identity & Nomenclature : Establishes the precise chemical identity with IUPAC naming, common synonyms, and key registry numbers for unambiguous identification.

-

Physicochemical Properties : Presents critical physical and chemical data in a clear, tabular format for easy reference in experimental design.

-

Synthesis and Reactivity : Delves into the practical synthesis of the molecule, providing a detailed, step-by-step protocol for its preparation. This section emphasizes the chemical principles behind the chosen method, ensuring a deep understanding of the process.

-

Applications in Research & Development : Explores the utility of N-Ethyl-3-methoxyaniline as a precursor and building block in relevant fields, supported by literature.

-

References : A comprehensive list of cited sources for further reading and verification.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. N-Ethyl-3-methoxyaniline is systematically named based on the substitution pattern on the aniline core.

-

IUPAC Name : The official IUPAC designation for this compound is N-ethyl-3-methoxyaniline .[1] This name explicitly describes an ethyl group attached to the nitrogen (N-ethyl) and a methoxy group at the third carbon (3-methoxy) of the aniline benzene ring.

-

Synonyms : For literature and database searches, it is crucial to be aware of common synonyms. These include:

-

Chemical Structure Diagram :

Caption: Structure of N-ethyl-3-methoxyaniline.

Physicochemical Properties

Understanding the physical properties of a compound is essential for its safe handling, purification, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 41115-30-4 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| InChIKey | AFQXCZCRJSGHPB-UHFFFAOYSA-N | [1] |

| Appearance | Light amber liquid | [2] |

| Solubility | Insoluble in water | [2] |

Expertise & Experience Insight : The properties listed in the table, such as its liquid state at room temperature and insolubility in water, dictate the choice of workup procedures during synthesis. An extraction with an immiscible organic solvent is the standard method for isolating this compound from an aqueous reaction mixture. Its relatively high molecular weight for a simple aniline derivative suggests a boiling point suitable for purification by vacuum distillation.

Synthesis and Reactivity

A common and efficient method for preparing secondary amines like N-Ethyl-3-methoxyaniline is through direct reductive amination. This one-pot reaction is favored for its high atom economy and operational simplicity. The synthesis starts from the commercially available primary amine, 3-methoxyaniline (also known as m-anisidine), and an aldehyde, in this case, acetaldehyde.

3.1. Synthesis via Reductive Amination

The reaction proceeds in two main stages within the same pot: (1) the formation of an imine intermediate from the aniline and acetaldehyde, and (2) the immediate reduction of the imine to the target secondary amine using a mild reducing agent like sodium borohydride.

Logical Relationship Diagram:

Caption: Workflow for the one-pot reductive amination synthesis.

Experimental Protocol:

Objective: To synthesize N-Ethyl-3-methoxyaniline from 3-methoxyaniline and acetaldehyde.

Materials:

-

3-Methoxyaniline (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-methoxyaniline (1.0 eq) and methanol. Stir until the aniline is fully dissolved. Cool the flask to 0 °C in an ice-water bath.

-

Imine Formation: While stirring at 0 °C, add acetaldehyde (1.2 eq) dropwise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour. Causality Note: The initial low temperature controls the exothermic reaction and favors the controlled formation of the hemiaminal, which then dehydrates to the imine as the reaction warms.

-

Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (1.5 eq) slowly in small portions. Safety & Trustworthiness Note: The addition must be slow and portion-wise to manage the exothermic quenching of the borohydride and the evolution of hydrogen gas. This methodical addition is a self-validating step to prevent an uncontrolled reaction.

-

Reaction Completion & Quench: After the full addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Once complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Workup & Isolation: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude N-Ethyl-3-methoxyaniline can be purified further by flash column chromatography on silica gel if required.

Applications in Research & Development

N-Ethyl-3-methoxyaniline serves as a key intermediate in several areas of chemical synthesis, particularly those relevant to drug development.

-

Precursor in Psychoactive Drug Synthesis : The structure of N-Ethyl-3-methoxyaniline is embedded within more complex molecules. For instance, a related compound, 2-iodo-4-methoxyaniline, is a starting material in a total synthesis of ibogaine , a psychoactive indole alkaloid investigated for its potential in treating substance use disorders.[3] The N-alkyl-anisidine moiety is a common scaffold in neuroactive compounds.

-

Thrombin Inhibitor and Arginine Surrogate : Research has shown that N-Ethyl-3-methoxyaniline can act as an inhibitor of thrombin, a critical enzyme in the blood coagulation cascade.[4] This finding positions it as a lead compound or fragment for the development of new anticoagulant therapies. Furthermore, it has been identified as a biocompatible and biodegradable surrogate for the amino acid arginine in certain metathesis reactions, opening avenues for its use in peptide and protein modification studies.[4]

PART 3: VISUALIZATION & FORMATTING

(Diagrams and tables are integrated into the main text above as per the CORE DIRECTIVE.)

References

-

Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

Sources

N-Ethyl-3-methoxyaniline: A Technical Safety and Hazard Guide for Researchers

This document provides an in-depth technical guide on the safety and hazards associated with N-Ethyl-3-methoxyaniline (CAS No. 41115-30-4). It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this compound. The information herein is synthesized from available safety data and is intended to foster a culture of safety and informed risk assessment in the laboratory.

Understanding the Hazard Profile of N-Ethyl-3-methoxyaniline

GHS Classification and Hazard Statements

Based on data submitted to the European Chemicals Agency (ECHA), N-Ethyl-3-methoxyaniline is classified with the following hazards:[1]

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction |

| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage |